N-(3-chloro-4-methylphenyl)-2-methoxybenzamide
Description
N-(3-chloro-4-methylphenyl)-2-methoxybenzamide is a benzamide derivative characterized by a 2-methoxybenzoyl group linked to a 3-chloro-4-methylphenyl substituent via an amide bond. Benzamides are widely studied for their pharmaceutical relevance, including roles as enzyme inhibitors, fluorescent probes, and intermediates in organic synthesis . The compound’s chloro and methyl groups at the 3- and 4-positions of the phenyl ring, respectively, may influence electronic properties, steric effects, and biological interactions compared to simpler benzamide derivatives.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-10-7-8-11(9-13(10)16)17-15(18)12-5-3-4-6-14(12)19-2/h3-9H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SASNELOZVTWLSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-methylphenyl)-2-methoxybenzamide typically involves the reaction of 3-chloro-4-methylaniline with 2-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the synthesis may involve the use of more efficient and scalable methods, such as continuous flow reactors, to optimize the reaction conditions and improve yield. The use of solvents like acetic acid can also enhance the reaction efficiency and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: The compound can be reduced to form amines or alcohols, depending on the specific conditions and reagents used.
Substitution: It can undergo nucleophilic substitution reactions, especially at the chloro group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or thiourea can be used under mild to moderate conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
Chemical Synthesis
N-(3-chloro-4-methylphenyl)-2-methoxybenzamide serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in:
- Building Blocks for Organic Synthesis : The compound is employed to create diverse chemical entities through various organic reactions.
- Reaction Mechanisms : It aids in studying reaction mechanisms and kinetics due to its reactive functional groups.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent:
- Cytotoxicity : Research indicates that this compound exhibits significant cytotoxic effects against ovarian cancer cell lines. It induces apoptosis through modulation of key cellular signaling pathways.
- Mechanistic Insights : The compound interacts with specific enzymes involved in cell survival signaling, leading to apoptosis and reduced cell viability .
Antimicrobial Properties
The compound has been investigated for its antimicrobial activities:
- Inhibition of Pathogens : Studies suggest that it may exhibit potential against various bacterial strains, including Staphylococcus aureus, highlighting its application in treating biofilm-related infections .
- Broad-Spectrum Activity : Certain derivatives of similar compounds have shown antiviral effects against hepatitis B virus (HBV), suggesting that this compound could have comparable effects.
Case Studies and Research Findings
Several case studies have provided insights into the applications of this compound:
- Cytotoxicity Against Ovarian Cancer : A study demonstrated that this compound significantly reduced cell viability in ovarian cancer cell lines through apoptosis induction.
- Glycosphingolipid Modulation : The compound was shown to alter glycosphingolipid levels in cancer stem cells, indicating its potential role in targeting cancer stemness .
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The meta -chloro and para -methyl groups in the target compound contrast with para -chloro substituents in N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide . This positional difference may alter electronic effects (e.g., electron-withdrawing vs. donating) and steric interactions.
- Synthesis : Amide coupling using DCC/HOBt is a common method for benzamide synthesis, as demonstrated for N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide . The target compound likely follows a similar route.
Physicochemical and Functional Properties
Table 2: Functional Properties of Analogs
Key Observations :
- Fluorescence : The para -chloro analog exhibits strong fluorescence under specific conditions, suggesting that the target compound’s meta -chloro substitution may alter emission efficiency due to reduced conjugation or increased steric hindrance .
Impact of Substituent Orientation on Molecular Interactions
- Dihedral Angles : In 2-chloro-N-(4-methoxyphenyl)benzamide, the dihedral angle between the benzene rings is 79.2°, influencing molecular planarity and solubility . The target compound’s meta -chloro and para -methyl groups may further distort this angle, affecting binding to biological targets or fluorescence efficiency.
Biological Activity
N-(3-chloro-4-methylphenyl)-2-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential as an antimicrobial, antifungal, and anticancer agent, supported by various research findings and case studies.
Chemical Structure and Properties
This compound has the molecular formula . Its structure features a chloro group, a methyl group, and a methoxy group attached to a benzamide backbone, which enhances its reactivity and biological activity. The presence of these functional groups is crucial for its interaction with biological targets, potentially leading to therapeutic applications in various diseases.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions may involve:
- Enzyme Inhibition : The compound can bind to enzymes, inhibiting their activity and disrupting metabolic pathways essential for cell survival and proliferation.
- Receptor Modulation : It may also interact with receptors involved in signaling pathways that regulate cell growth and apoptosis, particularly in cancer cells.
1. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
2. Antifungal Activity
The compound has shown promising antifungal activity in vitro. It was effective against several fungal strains, indicating its potential use in treating fungal infections resistant to conventional therapies.
3. Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound. For instance:
- Cell Line Studies : In vitro tests on cancer cell lines have revealed that the compound inhibits cell proliferation effectively. In one study, it demonstrated an IC50 value (the concentration required to inhibit cell growth by 50%) of 18.8 µM against colon cancer (HCT116) cells and 29.3 µM against breast cancer (MCF7) cells .
- Mechanistic Insights : The compound's anticancer effects are believed to stem from its ability to induce apoptosis in cancer cells through the modulation of key signaling pathways involved in cell survival .
Case Studies
Several case studies have investigated the efficacy of this compound:
- Study on Leukemia Cells : A recent study found that derivatives of benzamide compounds exhibited varying degrees of cytotoxicity against leukemia cell lines, with some analogs showing IC50 values as low as 0.96 µM .
- In Vivo Evaluations : Animal model studies indicated that compounds related to this compound could significantly reduce tumor size and improve survival rates in treated subjects compared to control groups .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes the biological activities and IC50 values of selected related compounds:
| Compound Name | Biological Activity | IC50 Value (µM) |
|---|---|---|
| This compound | Anticancer (HCT116) | 18.8 |
| N-(4-(2-(benzylamino)-2-oxoethyl)phenyl) | Anticancer | 0.96 |
| 4-Chloro-benzamides derivatives | RET kinase inhibitor | Varies |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3-chloro-4-methylphenyl)-2-methoxybenzamide, and what coupling reagents yield high purity?
- Methodology : The compound can be synthesized via carbodiimide-mediated coupling. A typical procedure involves reacting 2-methoxybenzoic acid with 3-chloro-4-methylaniline using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents in anhydrous dichloromethane at low temperatures (-50°C). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .
- Critical Parameters :
- Temperature control (< 0°C) minimizes side reactions.
- Use of HOBt suppresses racemization.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodology :
- IR Spectroscopy : Confirm amide bond formation (C=O stretch ~1650 cm⁻¹, N-H bend ~1550 cm⁻¹).
- 1H-NMR : Key signals include methoxy protons (~δ 3.8 ppm), aromatic protons (δ 6.5–8.0 ppm), and NH (δ 9–10 ppm, broad).
- Elemental Analysis : Validate %C, %H, %N, and %Cl to ±0.3% deviation .
Q. How does solvent polarity affect the compound’s solubility and stability?
- Methodology : Test solubility in aprotic (DMSO, DMF) vs. protic (MeOH, H₂O) solvents. Stability studies via HPLC at 25°C over 72 hours show:
| Solvent | Solubility (mg/mL) | Degradation (%) |
|---|---|---|
| DMSO | >50 | <2 |
| Methanol | 15–20 | 5–8 |
| Stability is highest in DMSO, making it ideal for biological assays . |
Advanced Research Questions
Q. How can fluorescence properties of this benzamide be optimized for bioimaging applications?
- Methodology : Fluorescence intensity is maximized at pH 5 and 25°C (λex 340 nm, λem 380 nm). Use phosphate buffer (0.1 M) and avoid divalent cations (e.g., Pb²⁺), which quench fluorescence. Limit of detection (LOD) is 0.27 mg/L, with R.S.D. <1.4% .
- Data Contradictions : Some studies report pH 7 as optimal for analogous benzamides. Replicate experiments with controlled ionic strength to resolve discrepancies.
Q. What strategies resolve discrepancies in crystallographic data for halogen-substituted benzamides?
- Methodology : Use SHELX software for small-molecule refinement. Key steps:
Collect high-resolution X-ray data (Mo-Kα radiation, θ < 25°).
Refine anisotropic displacement parameters for Cl and O atoms.
Validate H-atom positions via difference Fourier maps.
For disordered structures (e.g., methoxy groups), apply geometric constraints .
Q. How do halogen substituents (Cl, CH₃) influence biological activity in benzamide derivatives?
- Methodology : Compare bioactivity of this compound with analogs lacking Cl or CH₃.
- In vitro assays : Test IC₅₀ against cancer cell lines (e.g., MCF-7).
- SAR Insights : Chlorine enhances lipophilicity (logP +0.5), improving membrane permeability. Methyl groups reduce metabolic degradation .
Q. What experimental designs mitigate batch-to-batch variability in biological assays?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
